molecular formula C28H27FN4O2 B2394330 2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide CAS No. 847396-05-8

2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide

Cat. No. B2394330
M. Wt: 470.548
InChI Key: OSAHSVPAQDIAOX-UHFFFAOYSA-N
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Description

2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a useful research compound. Its molecular formula is C28H27FN4O2 and its molecular weight is 470.548. The purity is usually 95%.
The exact mass of the compound 2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Pyrrole containing analogs are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

  • Imidazole Derivatives : Imidazole derivatives are valuable in organic synthesis and pharmaceutical chemistry. They are used in the synthesis of (1-Methyl-1 H -imidazol-2-yl) methanol derivatives and conversion into carbonyl compounds . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

  • (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride : This compound is available for research purposes, but its specific applications are not mentioned .

  • Imidazole Derivatives : Imidazole derivatives are valuable in organic synthesis and pharmaceutical chemistry. They are used in the synthesis of (1-Methyl-1 H -imidazol-2-yl) methanol derivatives and conversion into carbonyl compounds . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

  • (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride : This compound is available for research purposes, but its specific applications are not mentioned .

properties

IUPAC Name

2-[2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN4O2/c1-19(2)33(21-10-4-3-5-11-21)27(35)18-32-25-15-9-7-13-23(25)30-28(32)20-16-26(34)31(17-20)24-14-8-6-12-22(24)29/h3-15,19-20H,16-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAHSVPAQDIAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide

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